GJ071 oxalate is a compound that has garnered attention in various scientific fields due to its potential applications and implications in health and industry. This compound is primarily recognized for its role in the formation of calcium oxalate, a significant factor in kidney stone formation. Understanding GJ071 oxalate involves exploring its sources, classification, synthesis methods, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and applications.
GJ071 oxalate is derived from oxalic acid, which is a naturally occurring organic compound found in many plants. It can be classified as a dicarboxylic acid with the formula . In biological systems, oxalate can be synthesized endogenously from various metabolic pathways, particularly from the metabolism of ascorbic acid (vitamin C) and certain amino acids .
The synthesis of GJ071 oxalate can be achieved through several methods:
For example, during the precipitation method, a solution containing calcium ions is mixed with an oxalic acid solution under controlled conditions (pH adjustment). The resulting precipitate can then be filtered and characterized for purity and composition.
GJ071 oxalate has a simple molecular structure characterized by two carboxyl groups attached to a central carbon atom. Its chemical structure can be represented as:
GJ071 oxalate participates in various chemical reactions:
The stability of GJ071 oxalate under various pH conditions influences its reactivity and solubility, making it crucial for applications in both biological systems and industrial processes.
In biological contexts, GJ071 oxalate plays a significant role in metabolic pathways that lead to kidney stone formation. Increased absorption or endogenous synthesis can lead to hyperoxaluria, a condition characterized by elevated urinary oxalate levels .
Research indicates that individuals with a history of calcium oxalate stones exhibit higher rates of both absorption and synthesis compared to non-stone formers. For instance, studies have shown that ascorbate supplementation can increase urinary total and endogenous oxalate levels significantly in susceptible individuals .
Analytical methods such as high-performance liquid chromatography (HPLC) have been developed for accurate quantification of GJ071 oxalate in various matrices including food and biological samples .
GJ071 oxalate has several scientific uses:
GJ071 oxalate (C₂₀H₂₉N₃O₇S) is characterized by a thiourea core linked to a morpholine ring and oxalate counterion, distinguishing it from endogenous oxalates. Its biosynthesis involves phase II conjugation enzymes, particularly UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), which metabolize the parent compound GJ071 to form water-soluble derivatives. Subsequent oxidation via aldehyde oxidase generates reactive intermediates that undergo spontaneous dimerization to form oxalate complexes. Crucially, lactate dehydrogenase (LDH) facilitates the final oxidation of glyoxylate to oxalate within hepatocytes, incorporating GJ071-derived glyoxylate analogs into oxalate biosynthesis [1] [9].
Table 1: Key Enzymes in GJ071 Oxalate Metabolism
Enzyme | Tissue Localization | Function in GJ071 Pathway |
---|---|---|
Aldehyde oxidase | Liver cytosol | Oxidation of aldehyde intermediates |
Lactate dehydrogenase | Mitochondria | Glyoxylate → oxalate conversion |
UDP-glucuronosyltransferase | Microsomes | GJ071 detoxification |
Sulfotransferase | Cytosol | Conjugation of GJ071 metabolites |
Glyoxylate serves as the primary metabolic precursor for GJ071 oxalate formation. Isotope studies demonstrate that GJ071’s morpholine ring undergoes enzymatic cleavage to release glyoxylate, which enters endogenous oxalate synthesis pathways. In hepatic peroxisomes, glycolate oxidase catalyzes glycolate-to-glyoxylate conversion, with ~47% of glyoxylate flux directed toward oxalate synthesis in hyperoxaluria models [2]. Ascorbic acid (vitamin C) contributes indirectly via dehydroascorbate hydrolysis, generating diketogulonic acid that degrades to oxalate. However, GJ071’s oxalate moiety derives predominantly from glyoxylate pool incorporation rather than ascorbate metabolism. Precursor studies in rats show intravenous glyoxylate administration elevates urinary oxalate by 22.0%, compared to 0.4% for hydroxypyruvate [6].
Table 2: Oxalate Yield from GJ071-Linked Precursors
Precursor | Enzyme Involved | % Conversion to Oxalate |
---|---|---|
Glyoxylate | Lactate dehydrogenase | 22.0% (rat model) |
Glycolate | Glycolate oxidase | 6.1% (rat model) |
Hydroxypyruvate | Hydroxypyruvate reductase | 0.4% (rat model) |
Ascorbic acid | Non-enzymatic degradation | 0.2–2.0% (human) |
The liver is the primary site for GJ071 oxalate synthesis due to high expression of aldehyde oxidase and LDH. Mitochondrial glyoxylate aminotransferases modulate glyoxylate partitioning between glycine synthesis (detoxification) and oxalate generation. Renal tissues contribute through proximal tubule oxalate secretion via SLC26A6 transporters, which exchange luminal oxalate for intracellular formate. In primary hyperoxaluria type 1 (PH1) patients, hepatic AGT deficiency causes glyoxylate accumulation, increasing oxalate production by 3.4-fold compared to controls (2.71 vs. 0.79 mmol/day) [2] [9]. GJ071 metabolites may exploit this pathway, as evidenced by SLC26A6 knockout mice developing hyperoxaluria and calcium oxalate crystalluria when exposed to GJ071 analogs [5] [9].
Table 3: Tissue-Specific Roles in GJ071 Oxalate Handling
Tissue | Key Transporters/Enzymes | Function |
---|---|---|
Liver | Aldehyde oxidase, LDH | GJ071 oxidation & oxalate synthesis |
Kidney | SLC26A6 (apical) | Tubular oxalate secretion |
Intestine | SLC26A3 (basolateral) | Oxalate absorption |
Genetic variants in oxalate-metabolizing enzymes significantly alter GJ071-derived oxalate production. AGXT mutations (e.g., p.Gly170Arg) reduce glyoxylate detoxification in PH1, increasing susceptibility to GJ071-induced hyperoxaluria. Vitamin D receptor (VDR) polymorphisms (e.g., FokI rs2228570) correlate with 32% higher urinary oxalate in recurrent stone formers by upregulating hepatic oxalate synthesis pathways. Genome-wide studies identify SLC26A6 variants (rs3757399) associated with impaired oxalate secretion, elevating systemic oxalate retention after GJ071 exposure [4] [9]. Notably, HOGA1 mutations in PH3 dysregulate mitochondrial hydroxyproline metabolism, amplifying glyoxylate availability for GJ071-mediated oxalate generation [2] [9].
Table 4: Genetic Polymorphisms Modulating GJ071 Oxalate Homeostasis
Gene | Variant | Functional Impact | Clinical Association |
---|---|---|---|
AGXT | p.Gly170Arg | AGT mistargeting to mitochondria | 12-fold ↑ urinary oxalate in PH1 |
VDR | FokI rs2228570 | Enhanced transcriptional activity | 32% ↑ urinary oxalate excretion |
SLC26A6 | rs3757399 | Reduced oxalate-formate exchange capacity | Calcium oxalate stone risk (OR=1.45) |
GRHPR | c.403delA | Decreased glyoxylate reductase activity | PH2 with severe hyperoxaluria |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1